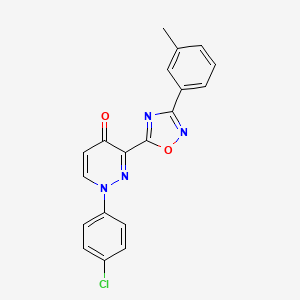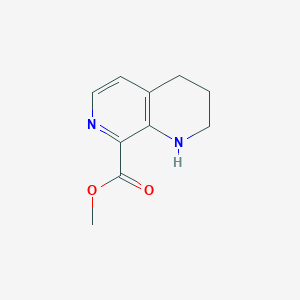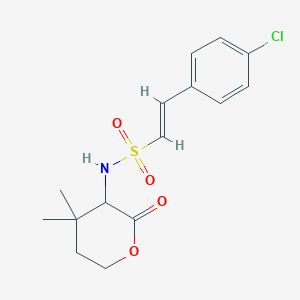
2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. Some thiazoles are used in commercial applications, primarily in dye manufacturing .
Molecular Structure Analysis
The molecular structure of thiazole derivatives typically includes a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the nitrophenyl group suggests that there is a nitro group (-NO2) attached to a phenyl group (a variant of a benzene ring) in the molecule.Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .Wirkmechanismus
The mechanism of action of 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in cancer cell growth, bacterial growth, or inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and certain bacteria. In vivo studies have shown that the compound can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide in lab experiments include its potential anticancer, antibacterial, and anti-inflammatory activities. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide. These include:
1. Further studies on the mechanism of action of the compound to fully understand its potential applications in scientific research.
2. Studies on the potential side effects of the compound in order to determine its safety for use in humans.
3. Studies on the efficacy of the compound in animal models of cancer, bacterial infections, and inflammation.
4. Development of new derivatives of the compound with improved efficacy and safety profiles.
5. Studies on the potential use of the compound as a lead compound for the development of new drugs for cancer, bacterial infections, and inflammation.
Conclusion:
In conclusion, this compound is a thiazolyl benzamide derivative with potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its anticancer, antibacterial, and anti-inflammatory activities. However, further studies are needed to fully understand its mechanism of action, potential side effects, and efficacy in animal models.
Synthesemethoden
There have been several methods used for the synthesis of 2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide. One such method involves the reaction of 4-(4-nitrophenyl)thiazol-2-amine with 2-chloro-N-(methylthio)benzamide in the presence of potassium carbonate. Another method involves the reaction of 4-(4-nitrophenyl)thiazol-2-amine with 2-(methylthio)benzoyl chloride in the presence of triethylamine. The synthesized compound has been characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-(methylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has potential applications in scientific research. It has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its antibacterial activity and has shown potential in inhibiting the growth of certain bacteria. Additionally, it has been studied for its anti-inflammatory activity and has shown potential in reducing inflammation.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-24-15-5-3-2-4-13(15)16(21)19-17-18-14(10-25-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVIEQKXGNYVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2619500.png)
![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2619506.png)




![6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2619513.png)



![2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid](/img/structure/B2619519.png)

